Ethyl [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate
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Overview
Description
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with piperazine, followed by esterification with ethyl oxoacetate. The reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiadiazole ring.
Reduction: Sulfide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic light-emitting diodes and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, potentially disrupting their normal function. The piperazine ring can also interact with various receptors and enzymes, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole derivatives: These compounds share the benzothiadiazole core and exhibit similar electronic properties.
Piperazine derivatives: Compounds with a piperazine ring that show similar biological activities.
Sulfonyl-containing compounds: These compounds have a sulfonyl group, contributing to their reactivity and biological properties.
Uniqueness
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is unique due to its combination of a benzothiadiazole moiety, a piperazine ring, and an ester group. This unique structure imparts distinct electronic and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H16N4O5S2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H16N4O5S2/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3 |
InChI Key |
XUTPBYHDYBYQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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